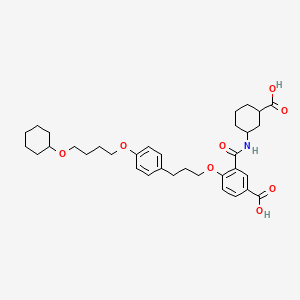

(Rac)-HAMI 3379

描述

属性

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWSEPIRZRGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439859 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712313-35-4 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-HAMI 3379: A Technical Guide to its Mechanism of Action

(Rac)-HAMI 3379, the racemic mixture of the potent and selective antagonist HAMI 3379, has emerged as a significant pharmacological tool for investigating the roles of specific G protein-coupled receptors in various physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its dual antagonism of the cysteinyl leukotriene 2 (CysLT₂) receptor and the orphan G protein-coupled receptor 17 (GPR17). The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Dual Receptor Antagonism

This compound exerts its effects primarily by acting as an antagonist at two distinct G protein-coupled receptors:

-

Cysteinyl Leukotriene 2 (CysLT₂) Receptor: HAMI 3379 is a potent and selective antagonist of the CysLT₂ receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in inflammatory responses.[3] By blocking the CysLT₂ receptor, this compound inhibits the signaling cascades initiated by these inflammatory mediators.

-

G Protein-Coupled Receptor 17 (GPR17): More recently, HAMI 3379 was identified as an antagonist of the orphan receptor GPR17.[4][5] GPR17 is implicated in processes such as myelination and neuronal injury. The antagonistic action of HAMI 3379 at this receptor opens up new avenues for its potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.

Table 1: Antagonist Potency at the CysLT₂ Receptor

| Ligand | Assay Type | Agonist | Cell Line | Parameter | Value (nM) | Reference |

| HAMI 3379 | Calcium Mobilization | Leukotriene D₄ (LTD₄) | CysLT₂ Reporter Cell Line | IC₅₀ | 3.8 | [2] |

| HAMI 3379 | Calcium Mobilization | Leukotriene C₄ (LTC₄) | CysLT₂ Reporter Cell Line | IC₅₀ | 4.4 | [2] |

| HAMI 3379 | Radioligand Binding | [³H]-LTD₄ | CysLT₂ Receptor Membranes | IC₅₀ | 38 | [2] |

Table 2: Selectivity Profile

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| HAMI 3379 | CysLT₁ | Calcium Mobilization | IC₅₀ | >10,000 | [2] |

| HAMI 3379 | CysLT₁ | Radioligand Binding | IC₅₀ | >10,000 | [2] |

Table 3: Antagonist Potency at the GPR17 Receptor

| Ligand | Assay Type | Agonist | Cell Line | Parameter | Value (µM) | Reference |

| HAMI 3379 | β-arrestin Recruitment | MDL29,951 | GPR17-expressing cells | IC₅₀ | ~1-10 | [6] |

| HAMI 3379 | cAMP Inhibition | MDL29,951 | GPR17-expressing cells | IC₅₀ | 1.5 | [6] |

Signaling Pathways and Downstream Effects

The dual antagonism of CysLT₂ and GPR17 receptors by this compound leads to the modulation of several key signaling pathways and cellular processes.

CysLT₂ Receptor-Mediated Signaling

Activation of the CysLT₂ receptor, a Gq-coupled GPCR, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This compound blocks this cascade by preventing the initial binding of cysteinyl leukotrienes to the receptor.

GPR17-Mediated Signaling

GPR17 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] this compound antagonizes this effect, thereby preventing the decrease in cAMP. In some cellular contexts, HAMI 3379 has been observed to act as an inverse agonist at the human GPR17, meaning it can reduce the receptor's basal activity even in the absence of an agonist.[4]

Inhibition of Microglial Activation and Neuroinflammation

A significant consequence of CysLT₂ receptor antagonism by this compound is the attenuation of microglial activation.[3] In the context of neuroinflammation, activated microglia can release pro-inflammatory cytokines and contribute to neuronal damage. This compound has been shown to inhibit the release of cytokines such as IL-1β and TNF-α from activated microglia.[3]

Furthermore, this compound can suppress the NLRP3 inflammasome/pyroptosis pathway in microglia.[1] The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. By inhibiting this pathway, this compound reduces neuroinflammation.

Promotion of Oligodendrocyte Differentiation

The antagonism of GPR17 by this compound has been demonstrated to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes.[4][5] GPR17 is expressed on OPCs and its activation is thought to inhibit their maturation. By blocking this "stop" signal, this compound facilitates the progression of OPCs towards a myelinating phenotype, which has significant implications for demyelinating diseases.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Calcium Mobilization Assay

This protocol is adapted from the methodology described by Wunder et al. (2010).

-

Cell Culture: CHO-K1 cells stably expressing the human CysLT₂ receptor are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., geneticin).

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.

-

Compound Addition: this compound or other antagonists are added to the wells at various concentrations and pre-incubated for a defined period.

-

Agonist Stimulation and Measurement: An agonist (e.g., LTD₄ or LTC₄) is added to the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured immediately using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist effect is quantified by determining the IC₅₀ value from the concentration-response curves.

Microglial Activation Assay

This protocol is based on the methods described by Zhang et al. (2013).

-

Primary Microglia Culture: Primary microglia are isolated from the cerebral cortices of neonatal rats or mice and cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.

-

Experimental Treatment: Microglia are treated with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or oxygen-glucose deprivation/reperfusion [OGD/R]) in the presence or absence of various concentrations of this compound.

-

Cytokine Measurement: After the treatment period, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assays (ELISAs).

-

Phagocytosis Assay: Fluorescently labeled beads or particles are added to the microglia cultures, and the uptake of these particles is quantified by flow cytometry or fluorescence microscopy to assess phagocytic activity.

-

Western Blotting: Cell lysates are collected to analyze the expression and activation of key signaling proteins involved in inflammation (e.g., components of the NLRP3 inflammasome) by Western blotting.

Oligodendrocyte Differentiation Assay

This protocol is a generalized representation based on the study by Merten et al. (2018).

-

Oligodendrocyte Progenitor Cell (OPC) Culture: Primary OPCs are isolated from rodent brains or generated from pluripotent stem cells and cultured in a defined medium containing growth factors that maintain their progenitor state (e.g., PDGF-AA, FGF-2).

-

Differentiation Induction: To induce differentiation, the mitogenic growth factors are withdrawn from the culture medium, and a differentiation-promoting factor (e.g., thyroid hormone T3) is added.

-

Compound Treatment: this compound is added to the differentiation medium at various concentrations.

-

Immunocytochemistry: After several days in differentiation medium, the cells are fixed and stained with antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).

-

Quantification: The percentage of MBP-positive cells is quantified by microscopy to assess the extent of oligodendrocyte differentiation.

Conclusion

This compound is a valuable research tool with a well-defined dual mechanism of action at the CysLT₂ and GPR17 receptors. Its ability to potently and selectively antagonize these receptors allows for the elucidation of their roles in inflammation, neuroinflammation, and myelination. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the distinct contributions of each enantiomer of HAMI 3379 may provide even greater insight into the pharmacology of these important receptor systems.

References

- 1. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils [mdpi.com]

- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-HAMI 3379: A Comprehensive Technical Guide to its CysLT2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cysteinyl leukotriene 2 (CysLT2) receptor selectivity of (Rac)-HAMI 3379, a potent antagonist in preclinical development. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Core Data Presentation: Receptor Binding and Functional Antagonism

This compound is the racemic mixture of HAMI 3379.[1] HAMI 3379 has demonstrated high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor. This selectivity has been established through both radioligand binding assays and functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of HAMI 3379

| Receptor | Assay Type | Agonist | Cell Line | IC₅₀ (nM) |

| Human CysLT2 | Calcium Mobilization | Leukotriene D₄ (LTD₄) | Recombinant CysLT2 reporter cell line | 3.8[1][2][3] |

| Human CysLT2 | Calcium Mobilization | Leukotriene C₄ (LTC₄) | Recombinant CysLT2 reporter cell line | 4.4[1][2][3] |

| Human CysLT1 | Calcium Mobilization | Leukotriene D₄ (LTD₄) | Recombinant CysLT1 reporter cell line | >10,000[2][3][4] |

Table 2: Radioligand Binding Affinity (IC₅₀) of HAMI 3379

| Receptor | Radioligand | Membrane Source | IC₅₀ (nM) |

| Human CysLT2 | [³H]-LTD₄ | Membranes from CysLT2 receptor cell line | 38[3] |

| Human CysLT1 | [³H]-LTD₄ | Membranes from CysLT1 receptor cell line | >10,000[3] |

The data clearly indicates that HAMI 3379 is a highly selective antagonist for the CysLT2 receptor, with a potency several orders of magnitude greater than for the CysLT1 receptor.[2][3][4]

Signaling Pathways and Experimental Workflows

To understand the experimental basis of the selectivity data, this section details the CysLT2 receptor signaling pathway and the general workflow for assessing antagonist potency.

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands LTC₄ and LTD₄, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Workflow for Antagonist Potency Assessment

The determination of this compound's selectivity involves a series of well-defined experimental steps, from cell line preparation to data analysis. The following diagram illustrates a typical workflow for a competitive binding assay.

Caption: Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Generation of Stably Transfected CHO Cell Lines Expressing CysLT Receptors

Objective: To create stable cell lines expressing either the human CysLT1 or CysLT2 receptor for use in binding and functional assays.

Materials:

-

Chinese Hamster Ovary (CHO) cells

-

Expression vector containing the cDNA for the human CysLT1 or CysLT2 receptor and a selection marker (e.g., neomycin resistance gene)

-

Transfection reagent (e.g., lipofectamine)

-

Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS)

-

Selection antibiotic (e.g., G418)

Protocol:

-

Culture CHO cells in appropriate medium until they reach 70-80% confluency.

-

Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24-48 hours, replace the medium with fresh medium containing the selection antibiotic (e.g., G418).

-

Continue to culture the cells, replacing the selection medium every 3-4 days, until resistant colonies are formed.

-

Isolate individual colonies and expand them in separate culture vessels.

-

Screen the expanded clones for receptor expression using a functional assay (e.g., calcium mobilization in response to LTD₄) or a radioligand binding assay.

-

Select a high-expressing, stable clone for subsequent experiments.

Cell Membrane Preparation

Objective: To isolate cell membranes containing the CysLT receptors for use in radioligand binding assays.

Materials:

-

Stably transfected CHO cells expressing CysLT1 or CysLT2 receptors

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Protocol:

-

Grow the stably transfected CHO cells to a high density in culture flasks.

-

Wash the adherent cells twice with ice-cold PBS.

-

Harvest the cells by scraping them into ice-cold lysis buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.

-

Repeat the high-speed centrifugation step.

-

Resuspend the final membrane pellet in a suitable buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Aliquot the membrane suspension and store at -80°C until use.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the CysLT1 and CysLT2 receptors.

Materials:

-

Membrane preparations from cells expressing CysLT1 or CysLT2 receptors

-

Radioligand (e.g., [³H]-LTD₄)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 10 mM CaCl₂)

-

Unlabeled ligand for non-specific binding determination (e.g., high concentration of LTD₄)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled ligand.

-

Competition: Membrane preparation, radioligand, and each dilution of this compound.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the CysLT1 and CysLT2 receptors.

Materials:

-

Stably transfected CHO cells expressing CysLT1 or CysLT2 receptors

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CysLT receptor agonist (LTD₄ or LTC₄)

-

This compound

-

Black, clear-bottom 96-well or 384-well plates

-

Fluorescence plate reader with automated liquid handling

Protocol:

-

Seed the stably transfected cells into black, clear-bottom microplates and culture overnight.

-

Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer and add to the appropriate wells. Incubate for a short period.

-

Prepare the agonist (LTD₄ or LTC₄) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the cell plate in the fluorescence plate reader.

-

Initiate fluorescence reading and, after establishing a baseline, inject the agonist into the wells.

-

Continue to record the fluorescence signal to capture the peak calcium response.

-

The change in fluorescence intensity is calculated by subtracting the baseline from the peak fluorescence.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

(Rac)-HAMI 3379 vs. HAMI 3379: A Technical Guide to CysLT2 Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2). It delves into the available pharmacological data, detailing its activity and the downstream signaling pathways it modulates. A critical examination of the distinction between HAMI 3379 and its racemic form, (Rac)-HAMI 3379, is presented, highlighting the current landscape of available data. This document also provides detailed experimental protocols for key assays used in the characterization of CysLT2 receptor antagonists and visualizes complex biological and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to HAMI 3379 and the CysLT2 Receptor

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory processes.[1] Their effects are mediated through two G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors.[2] While the CysLT1 receptor has been extensively studied and is the target of established anti-asthmatic drugs, the CysLT2 receptor presents a distinct pharmacological profile and is implicated in a range of pathophysiological conditions, including cardiovascular and inflammatory disorders.[2]

HAMI 3379 has been identified as the first potent and selective antagonist for the CysLT2 receptor.[2] It serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the CysLT2 receptor and as a potential therapeutic agent.[2]

This compound vs. HAMI 3379: A Note on Stereochemistry

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of HAMI 3379 at the CysLT2 and CysLT1 receptors.

Table 1: Functional Antagonism of HAMI 3379 in a CysLT2 Receptor Reporter Cell Line [2][4]

| Agonist | Assay | IC50 (nM) |

| Leukotriene D4 (LTD4) | Intracellular Calcium Mobilization | 3.8 |

| Leukotriene C4 (LTC4) | Intracellular Calcium Mobilization | 4.4 |

Table 2: Receptor Binding Affinity of HAMI 3379 [2]

| Receptor | Radioligand | Assay | IC50 (nM) |

| CysLT2 | [3H]-LTD4 | Radioligand Binding | 38 |

| CysLT1 | [3H]-LTD4 | Radioligand Binding | > 10,000 |

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[5][6] Upon activation by its endogenous ligands, such as LTC4 and LTD4, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6] This increase in intracellular calcium concentration mediates various downstream cellular responses. HAMI 3379 acts as an antagonist, blocking the initial ligand binding and thereby inhibiting this signaling cascade.

CysLT2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT2 receptor.

Materials:

-

Membranes from cells stably expressing the human CysLT2 receptor.

-

[3H]-LTD4 (Radioligand).

-

Unlabeled LTD4 (for non-specific binding determination).

-

Test compound (e.g., HAMI 3379).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Thaw the CysLT2 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of [3H]-LTD4 (at a concentration near its Kd, e.g., 1-2 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of [3H]-LTD4, 50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM), and 100 µL of membrane suspension.

-

Competition: 50 µL of [3H]-LTD4, 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and competition counts. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of a compound to antagonize agonist-induced calcium mobilization in cells expressing the CysLT2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human CysLT2 receptor.

-

Cell culture medium.

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CysLT2 receptor agonist (e.g., LTD4 or LTC4).

-

Test compound (e.g., HAMI 3379).

-

96- or 384-well black, clear-bottom microplates.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the CysLT2 receptor-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well.

-

Incubation: Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading.

-

Compound Preparation: Prepare serial dilutions of the test compound (antagonist) and a stock solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Measurement:

-

Place the cell plate and compound plates into the fluorescence plate reader, which is maintained at 37°C.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add the agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Calculate the response for each well (e.g., peak fluorescence minus baseline). Plot the response against the log concentration of the antagonist to determine the IC50 value.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the pharmacological characterization of a CysLT2 receptor antagonist like HAMI 3379.

Workflow for CysLT2 Antagonist Characterization

Conclusion

HAMI 3379 is a well-characterized, potent, and selective antagonist of the CysLT2 receptor. The available data, primarily attributed to a single enantiomer, demonstrates its high affinity and functional antagonism. While a direct comparative analysis of the racemic mixture versus the individual enantiomers is not extensively documented in the current literature, the provided data for HAMI 3379 establishes it as an invaluable tool for investigating CysLT2 receptor biology. The detailed protocols and pathway diagrams in this guide are intended to support researchers in the design and execution of their studies in this area, ultimately contributing to a better understanding of the therapeutic potential of CysLT2 receptor modulation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

(Rac)-HAMI 3379: A Technical Guide to its Function as a GPR17 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379, initially developed as a potent and selective antagonist for the cysteinyl leukotriene 2 (CysLT₂) receptor, has been identified and repurposed as an effective antagonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] This discovery has opened new avenues for investigating the therapeutic potential of GPR17 inhibition in various pathologies, particularly in the context of demyelinating diseases of the central nervous system and ischemia.[1][2][3][4][5] GPR17 is recognized as a key regulator of oligodendrocyte maturation, and its inhibition is a promising strategy to promote remyelination.[1][2][6] This technical guide provides an in-depth overview of the function of this compound as a GPR17 antagonist, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways.

Quantitative Data: Antagonistic Potency of this compound

The antagonistic activity of this compound against the GPR17 receptor has been quantified across various functional assays. The following tables summarize the key inhibitory concentrations (IC₅₀) obtained in different experimental settings, providing a comparative view of its potency.

Table 1: In Vitro Antagonistic Activity of this compound on Human GPR17

| Assay Type | Cell Line | Agonist Used | This compound IC₅₀ | Reference |

| β-Arrestin Recruitment | U2OS | MDL29,951 (2 µM) | 8.2 µM | [7] |

| β-Arrestin Recruitment | 1321N1 | MDL29,951 | 14.6 µM | [7] |

| Calcium Mobilization | 1321N1 | MDL29,951 (1.7 µM) | 8.1 µM | [7] |

| Calcium Mobilization | 1321N1 | MDL29,951 | 21 µM | [7] |

| cAMP Accumulation | 1321N1 | MDL29,951 (30 nM) | 1.5 µM | [7] |

| cAMP Accumulation | 1321N1 | MDL29,951 | 10 µM | [7] |

Table 2: In Vitro Antagonistic Activity of this compound on Rodent GPR17

| Species | Assay Type | Cell Line | Agonist Used | This compound IC₅₀ | Reference |

| Rat | Calcium Mobilization | HEK293 | MDL29,951 | ~1 µM | [1] |

| Mouse | Calcium Mobilization | HEK293 | MDL29,951 | ~1 µM | [1] |

| Rat | Inositol (B14025) Phosphate Accumulation | HEK293 | MDL29,951 | ~1 µM | [1] |

| Mouse | Inositol Phosphate Accumulation | HEK293 | MDL29,951 | ~1 µM | [1] |

| Rat | Dynamic Mass Redistribution | CHO | MDL29,951 | ~10 µM | [1] |

| Mouse | Dynamic Mass Redistribution | CHO | MDL29,951 | ~10 µM | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the GPR17 antagonist function of this compound.

β-Arrestin Recruitment Assay (PathHunter™)

This assay quantifies the interaction of β-arrestin with an activated GPR17 receptor.

-

Cell Line: U2OS or 1321N1 cells stably expressing GPR17 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

-

Principle: Upon agonist-induced GPR17 activation, β-arrestin is recruited to the receptor, forcing the complementation of the ProLink and EA fragments of a β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Seed the PathHunter GPR17 cells in a 1536-well white, solid-bottom plate and incubate overnight.

-

Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in assay buffer.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 10 minutes.

-

Stimulate the cells with an EC₈₀ concentration of the GPR17 agonist MDL29,951 (e.g., 2 µM).[7]

-

Incubate for 60-90 minutes at 37°C.

-

Add the PathHunter detection reagents and incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate the percent inhibition at each concentration of this compound relative to the agonist-only control and determine the IC₅₀ value.

-

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPR17 activation, which couples to the Gαq signaling pathway.

-

Cell Line: HEK293, CHO, or 1321N1 cells stably or transiently expressing GPR17.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR17 activation by an agonist, Gαq activation leads to the release of calcium from intracellular stores, causing an increase in fluorescence.

-

Protocol:

-

Seed GPR17-expressing cells in a 96-well or 384-well black, clear-bottom plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Add various concentrations of this compound or vehicle and incubate for 10-20 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

-

Add an EC₈₀ concentration of the GPR17 agonist MDL29,951 and immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity is used to determine the response. Calculate the percent inhibition and IC₅₀ value for this compound.

-

cAMP Accumulation Assay (HTRF)

This assay quantifies the inhibition of adenylyl cyclase activity resulting from GPR17 activation, which couples to the Gαi signaling pathway.

-

Cell Line: HEK293 or 1321N1 cells expressing GPR17.

-

Principle: GPR17 activation by an agonist inhibits the forskolin-stimulated production of cyclic AMP (cAMP). The amount of cAMP is measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Protocol:

-

Culture GPR17-expressing cells and detach them for the assay.

-

In a 96-well or 384-well plate, pre-incubate the cells with various concentrations of this compound for 15 minutes.

-

Add an EC₈₀ concentration of the GPR17 agonist MDL29,951.

-

Stimulate cAMP production by adding forskolin (B1673556) (e.g., 1 µM).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence at 665 nm and 620 nm and calculate the HTRF ratio.

-

Determine the concentration of cAMP from a standard curve and calculate the IC₅₀ value for this compound.

-

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of GPR17 and the antagonistic action of this compound.

Caption: GPR17 Signaling Pathways and Point of Inhibition by this compound.

The diagram above illustrates that GPR17 is a dual-coupling receptor, primarily activating Gαi and Gαq proteins.[8][9] Gαi activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Gαq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the release of calcium from intracellular stores. This compound acts as an antagonist by binding to GPR17 and preventing its activation by agonists like MDL29,951.

Caption: Experimental Workflow for GPR17 Antagonist Characterization.

This workflow outlines a typical drug discovery cascade for identifying and validating GPR17 antagonists like this compound. It begins with a high-throughput primary screen, followed by dose-response studies and confirmation in orthogonal assays that measure different aspects of receptor signaling. Subsequent steps involve assessing selectivity against related receptors and elucidating the mechanism of action, culminating in functional studies in relevant cell and animal models.

Conclusion

This compound has been robustly characterized as a GPR17 antagonist, demonstrating inhibitory activity across multiple signaling pathways, including β-arrestin recruitment, Gαq-mediated calcium mobilization, and Gαi-mediated inhibition of cAMP production. Its ability to block GPR17 function in human and rodent systems makes it a valuable pharmacological tool for studying the roles of this receptor.[1] Furthermore, the pro-myelinating effects observed upon GPR17 blockade with this compound in oligodendrocyte precursor cells highlight its potential as a lead compound for the development of novel therapies for demyelinating disorders.[1][2] This guide provides the foundational technical information required for researchers to effectively utilize and build upon the existing knowledge of this compound's function as a GPR17 antagonist.

References

- 1. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR17 - Wikipedia [en.wikipedia.org]

- 9. guidetopharmacology.org [guidetopharmacology.org]

(Rac)-HAMI 3379: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor. Initially developed for cardiovascular and inflammatory disorders, its pharmacological profile has expanded to include antagonistic activity at the G protein-coupled receptor 17 (GPR17). This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound through its interaction with these two distinct receptor systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding its mechanism of action and exploring its therapeutic potential.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for HAMI 3379, the active enantiomer of this compound, at its primary targets. This data is crucial for designing experiments and interpreting results.

Table 1: Antagonist Potency of HAMI 3379 at the CysLT2 Receptor

| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| Intracellular Calcium Mobilization | Leukotriene D4 (LTD4) | CysLT2 Receptor Reporter Cell Line | 3.8 | [1] |

| Intracellular Calcium Mobilization | Leukotriene C4 (LTC4) | CysLT2 Receptor Reporter Cell Line | 4.4 | [1] |

| Intracellular Calcium Influx | Leukotriene D4 (LTD4) | HEK293 cells expressing human CysLT2R | 38 | [2] |

Table 2: Antagonist Potency of HAMI 3379 at the GPR17 Receptor

| Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |

| β-Arrestin Recruitment | MDL29,951 | PathHunter GPR17 β-arrestin cells | 8.2 | [3] |

| β-Arrestin Recruitment | MDL29,951 | HEK293 cells | 14.6 | [3] |

| Calcium Mobilization | MDL29,951 | 1321N1 GPR17 stable cell line | 21 | [3] |

| cAMP Accumulation | MDL29,951 | 1321N1 GPR17 stable cell line | 10 | [3] |

Core Signaling Pathways and Mechanisms of Action

This compound exerts its effects by antagonizing two key GPCRs, each linked to distinct downstream signaling cascades.

Cysteinyl Leukotriene 2 (CysLT2) Receptor Signaling

The CysLT2 receptor is a G protein-coupled receptor primarily activated by the cysteinyl leukotrienes LTC4 and LTD4. Its activation is implicated in inflammatory processes, particularly in the context of neuroinflammation. This compound acts as a potent antagonist at this receptor, thereby inhibiting its downstream effects.

The primary downstream consequence of CysLT2R activation in the central nervous system is the activation of microglia. Activated microglia contribute to neuronal injury through the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as by inducing phagocytosis.[4][5][6] By blocking the CysLT2R, this compound effectively attenuates microglial activation and the subsequent inflammatory cascade, leading to neuroprotective effects in ischemic brain injury models.[7][8]

G protein-coupled Receptor 17 (GPR17) Signaling

GPR17 is an orphan GPCR that is phylogenetically related to both purinergic P2Y and CysLT receptors. It plays a crucial role in the central nervous system, particularly in regulating the maturation of oligodendrocytes, the cells responsible for myelination.[9][10][11] GPR17 activation is known to inhibit oligodendrocyte differentiation, and therefore, its antagonism is a potential strategy for promoting remyelination.[9][10][11]

GPR17 couples to both Gαi/o and Gαq proteins. Gαi/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, GPR17 activation can also lead to the recruitment of β-arrestin.[12][13]

This compound has been identified as an antagonist of GPR17, blocking the downstream signaling pathways initiated by GPR17 agonists like MDL29,951.[9][12] Specifically, HAMI 3379 has been shown to inhibit both G protein activation and β-arrestin-2 recruitment with similar efficacy.[14] By blocking these pathways, this compound promotes the maturation of oligodendrocytes.[9][10][11]

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. 430. DISTINCT EFFECTS OF SYNTHETIC GPR17 ANTAGONISTS ON CELLULAR SIGNALING IN RECOMBINANT HEK293 CELLS AND NATIVE OLIGODENDROGLIAL CELL BACKGROUNDS - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-HAMI 3379: A Comprehensive Pharmacological Profile

(Rac)-HAMI 3379 is the racemic form of HAMI 3379, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. It has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the CysLT2 receptor. More recently, HAMI 3379 has also been identified as an antagonist of the orphan G protein-coupled receptor 17 (GPR17), revealing a dual mechanism of action with potential therapeutic implications in neuroinflammatory and demyelinating diseases.

This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for HAMI 3379, the active component of this compound.

Table 1: In Vitro Antagonist Potency of HAMI 3379 at the CysLT2 Receptor

| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Leukotriene D4 (LTD4) | CysLT2 Receptor Reporter Cell Line | IC50 | 3.8 nM | [1][2] |

| Calcium Mobilization | Leukotriene C4 (LTC4) | CysLT2 Receptor Reporter Cell Line | IC50 | 4.4 nM | [1][2] |

| Radioligand Binding | [3H]-LTD4 | Membranes from CysLT2 Receptor Cell Line | IC50 | 37.9 nM |

Table 2: Selectivity of HAMI 3379 for CysLT2 over CysLT1 Receptor

| Assay Type | Ligand | Cell Line/Preparation | Parameter | Value | Reference |

| Calcium Mobilization | LTD4 | CysLT1 Receptor Reporter Cell Line | IC50 | >10,000 nM | [3] |

| Radioligand Binding | [3H]-LTD4 | Membranes from CysLT1 Receptor Cell Line | IC50 | >30,000 nM |

Table 3: In Vivo Efficacy of HAMI 3379 in a Rat Model of Focal Cerebral Ischemia (MCAO)

| Animal Model | Dosing Regimen | Endpoint | Effect | Reference |

| Male Sprague-Dawley Rats | 0.1-0.4 mg/kg, i.p. | Infarct volume, brain edema, neurological deficits | Significant reduction | [4] |

| Male Sprague-Dawley Rats | 0.1 mg/kg, i.p. (for 6 days) | Brain atrophy, neuronal density, microglial activation, glial scar formation | Amelioration of chronic brain injury | [5][6] |

Signaling Pathways Modulated by HAMI 3379

HAMI 3379 exerts its effects by antagonizing two distinct G protein-coupled receptors: the CysLT2 receptor and GPR17.

CysLT2 Receptor Signaling Pathway

The CysLT2 receptor, upon activation by its endogenous ligands LTC4 and LTD4, couples primarily to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a process that can be potently blocked by HAMI 3379. In inflammatory conditions, CysLT2 receptor activation in microglia can also lead to the assembly and activation of the NLRP3 inflammasome, resulting in the production of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] HAMI 3379 has been shown to inhibit this pathway.[7][8]

GPR17 Signaling Pathway

GPR17 is an orphan receptor that has been shown to be a negative regulator of oligodendrocyte differentiation.[3][10] Its activation, potentially by endogenous purinergic and cysteinyl leukotriene ligands, leads to the activation of inhibitory G proteins (Gi/o). This results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key signaling molecule that promotes oligodendrocyte maturation. By antagonizing GPR17, HAMI 3379 can disinhibit this pathway, thereby promoting oligodendrocyte differentiation.[11][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of this compound at the CysLT2 receptor.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the CysLT2 receptor.

Materials:

-

CysLT2 receptor reporter cell line (e.g., CHO or HEK293 cells stably expressing the human CysLT2 receptor and a calcium-sensitive photoprotein like aequorin).

-

Cell culture medium and supplements.

-

This compound.

-

CysLT2 receptor agonists: Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Luminometer.

Procedure:

-

Cell Culture: Culture the CysLT2 receptor reporter cell line under standard conditions until confluent.

-

Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer.

-

Aequorin Reconstitution (if applicable): Incubate the cells with coelenterazine (B1669285) to reconstitute the aequorin.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Protocol: a. Dispense the cell suspension into the wells of a 96-well plate. b. Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in the luminometer. d. Inject the agonist solution into the wells and immediately measure the light emission (luminescence) over a set period.

-

Data Analysis: a. The luminescence signal is proportional to the intracellular calcium concentration. b. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist response in the absence of the antagonist. c. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This in vivo model is used to evaluate the neuroprotective effects of this compound in an experimental model of ischemic stroke.

Objective: To induce a focal cerebral ischemia in rats and assess the ability of this compound to reduce infarct volume and improve neurological outcome.

Materials:

-

Male Sprague-Dawley rats (250-300g).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip.

-

This compound solution for intraperitoneal (i.p.) injection.

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain it at 37°C.

-

Surgical Procedure (Intraluminal Suture Method): a. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the distal ECA. c. Temporarily clamp the CCA and ICA. d. Make a small incision in the ECA stump. e. Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm occlusion. f. After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion. g. Suture the incision.[14][15]

-

Drug Administration: Administer this compound (e.g., 0.1-0.4 mg/kg, i.p.) at specific time points relative to the MCAO procedure (e.g., at the time of reperfusion and at subsequent intervals).

-

Neurobehavioral Assessment: At various time points after MCAO (e.g., 24 hours, 72 hours), assess neurological deficits using a standardized scoring system (e.g., a multi-point scale evaluating posture, circling, and forelimb flexion).[6][16][17]

-

Infarct Volume Measurement: a. At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rat and perfuse the brain with saline. b. Remove the brain and slice it into coronal sections. c. Incubate the slices in a TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white. d. Quantify the infarct volume using image analysis software.[15]

Oligodendrocyte Differentiation Assay

This in vitro assay is used to assess the effect of this compound on the maturation of oligodendrocyte precursor cells (OPCs).

Objective: To determine if this compound promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.

Materials:

-

Primary rat or mouse OPCs or an OPC cell line.

-

OPC proliferation medium (containing growth factors like PDGF-AA and FGF-2).

-

OPC differentiation medium (lacking proliferation-inducing growth factors and containing factors that promote differentiation, such as triiodothyronine (T3)).

-

This compound.

-

Antibodies against markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes, Myelin Basic Protein (MBP) for mature oligodendrocytes).

-

Fluorescence microscope.

Procedure:

-

OPC Culture: Plate the OPCs on a suitable substrate (e.g., poly-L-lysine coated coverslips) in proliferation medium.

-

Induction of Differentiation: Once the cells have attached and started to proliferate, switch to differentiation medium to induce maturation.

-

Treatment: Treat the cells with different concentrations of this compound or a vehicle control.

-

Immunocytochemistry: After a defined period of differentiation (e.g., 3-5 days), fix the cells and perform immunofluorescence staining for oligodendrocyte markers. a. Incubate the cells with primary antibodies against O4 and MBP. b. Wash and incubate with fluorescently labeled secondary antibodies. c. Mount the coverslips on microscope slides.

-

Data Analysis: a. Capture images of the stained cells using a fluorescence microscope. b. Quantify the number of O4-positive and MBP-positive cells in multiple fields of view for each treatment condition. c. Calculate the percentage of MBP-positive cells among the O4-positive cells as a measure of oligodendrocyte maturation. d. Compare the results between the this compound-treated groups and the vehicle control to determine the effect of the compound on differentiation.[18][19][20]

This comprehensive guide provides a detailed overview of the pharmacological properties of this compound, highlighting its dual antagonism at the CysLT2 and GPR17 receptors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound in inflammatory and neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Type 2 cysteinyl leukotriene receptors drive IL-33-dependent type 2 immunopathology and aspirin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of ischemic damage and behavioural deficit over 6 months after MCAo in the rat: Selecting the optimal outcomes and statistical power for multi-centre preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 10. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repurposing HAMI3379 to Block GPR17 and Promote Rodent and Human Oligodendrocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Middle cerebral artery occlusion in the rat by intraluminal suture. Neurological and pathological evaluation of an improved model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reliability of behavioral tests in the middle cerebral artery occlusion model of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

(Rac)-HAMI 3379: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-HAMI 3379 has emerged as a significant pharmacological tool in the study of neuroinflammation, offering a targeted approach to investigating the complex cellular and molecular pathways that underpin inflammatory processes in the central nervous system (CNS). This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. The primary audience for this document includes researchers, scientists, and professionals involved in drug development who are exploring novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.

This compound is the racemic form of HAMI 3379, a potent and selective antagonist of the Cysteinyl leukotriene 2 (CysLT2) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory responses.[3] In the CNS, the activation of CysLT receptors, particularly CysLT2R, on microglia is implicated in the pathogenesis of various neurological conditions, including ischemic stroke and post-stroke depression.[3][4][5] By blocking the CysLT2R, this compound effectively attenuates microglia-mediated neuroinflammation, thereby exhibiting neuroprotective effects.[1][5][6]

Core Mechanism of Action

The principal mechanism through which this compound exerts its anti-neuroinflammatory effects is the selective antagonism of the CysLT2 receptor.[1][2] This receptor is a key component of the cysteinyl leukotriene signaling pathway, which is significantly involved in inflammatory processes within the brain.[3][7]

In the context of neuroinflammation, particularly following an ischemic event, the activation of CysLT2R on microglia triggers a cascade of downstream signaling events. This leads to microglial activation, a key cellular response in CNS inflammation.[6][8] Activated microglia can adopt a pro-inflammatory M1 phenotype, characterized by the release of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ).[5][8] These cytokines contribute to neuronal damage and the overall inflammatory milieu.[6]

This compound, by binding to and blocking the CysLT2R, prevents the initiation of this inflammatory cascade.[6] This inhibition of microglial activation leads to a reduction in the production and release of pro-inflammatory cytokines, thereby mitigating the detrimental effects of neuroinflammation and affording neuroprotection.[5][6]

Recent studies have further elucidated a downstream pathway involving the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[4][9][10] The activation of the NLRP3 inflammasome is a critical step in the production of mature IL-1β and IL-18, potent pro-inflammatory cytokines.[9][10] Research indicates that HAMI 3379 can downregulate the expression of components of the NLRP3 inflammasome, including NLRP3 itself, cleaved caspase-1, and the subsequent release of IL-1β and IL-18.[4][9][10] This suggests that the anti-neuroinflammatory effects of HAMI 3379 are, at least in part, mediated through the suppression of the NLRP3 inflammasome/pyroptosis pathway.[4][10]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of HAMI 3379

| Parameter | Cell Line/System | Agonist | IC50 Value | Reference(s) |

| CysLT2 Receptor Antagonism | CysLT2 receptor reporter cell line | Leukotriene D4 (LTD4) | 3.8 nM | [1][2] |

| CysLT2 Receptor Antagonism | CysLT2 receptor reporter cell line | Leukotriene C4 (LTC4) | 4.4 nM | [1][2] |

| CysLT1 Receptor Antagonism | Recombinant CysLT1 receptor cell line | - | >10000 nM | [1] |

Table 2: In Vivo Efficacy of HAMI 3379 in Rodent Models of Focal Cerebral Ischemia

| Animal Model | Administration Route | Effective Dose Range | Therapeutic Window | Key Outcomes | Reference(s) |

| Rat (MCAO) | Intraperitoneal (i.p.) | 0.1-0.4 mg/kg | ~1 hour post-ischemia | Reduced infarct volume, brain edema, and neurological deficits. | [1][5] |

| Rat (MCAO) | Intraperitoneal (i.p.) | 0.1 mg/kg (for 6 days) | Post-ischemia | Improved neurological deficits, reduced brain atrophy, inhibited microglia activation and glial scar formation. | [11][12] |

| Gerbil (tGCI and stress) | Intraperitoneal (i.p.) | 0.1 mg/kg (for 14 days) | - | Ameliorated neuronal loss, improved neurological score, and reduced depressive-like behavior. | [4][9][10] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

CysLT2R-Mediated Neuroinflammation and its Inhibition by this compound

Caption: CysLT2R signaling in microglia and the inhibitory action of this compound.

Experimental Workflow: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Caption: A generalized workflow for in vivo studies using the MCAO model.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol is a standard method for inducing focal cerebral ischemia to mimic human stroke.[13][14]

1. Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of ketamine/xylazine).[13]

-

Maintain the body temperature at 37°C using a heating pad.

2. Surgical Procedure:

-

Place the anesthetized rat in a supine position.

-

Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[13]

-

Successful occlusion is often confirmed by a drop in regional cerebral blood flow using laser Doppler flowmetry.[15]

3. This compound Administration:

-

This compound is typically dissolved in a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80).[1][2]

-

Administer the drug via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1-0.4 mg/kg) at a specific time point relative to the MCAO procedure (e.g., 1 hour post-occlusion).[1][5]

4. Reperfusion:

-

For transient MCAO, withdraw the suture after a defined period of occlusion (e.g., 90-120 minutes) to allow for reperfusion.[15]

5. Post-operative Care and Assessment:

-

Suture the incision and allow the animal to recover from anesthesia.

-

At specified time points post-MCAO (e.g., 24 hours, 72 hours, or 14 days), perform behavioral assessments to determine neurological deficits.[11][12]

-

Euthanize the animals and collect brain tissue for histological analysis (e.g., TTC staining to measure infarct volume) and biochemical assays (e.g., ELISA or Western blot for cytokine levels).[5][15]

In Vitro Microglia Activation and Cytokine Release Assay

This protocol outlines a general procedure to assess the effect of this compound on microglia activation and cytokine release in vitro.[16][17][18]

1. Cell Culture:

-

Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture medium (e.g., DMEM with 10% FBS).[18]

-

Plate the cells in 96-well plates at a suitable density and allow them to adhere.

2. Treatment:

-

Pre-treat the microglial cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.[16][17] Include appropriate controls (vehicle-treated, LPS-only, and HAMI 3379-only).

3. Sample Collection:

4. Cytokine Measurement:

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the collected supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex).[16][18][19]

5. Data Analysis:

-

Quantify the cytokine levels and compare the results between the different treatment groups to determine the inhibitory effect of this compound on cytokine release.

Conclusion

This compound is a valuable research tool for investigating the role of the CysLT2 receptor in neuroinflammation. Its selectivity and potency make it an ideal candidate for dissecting the molecular pathways involved in microglia activation and subsequent neuronal damage. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers aiming to utilize this compound in their studies of neuroinflammatory diseases. Further research into the downstream effects of CysLT2R antagonism, including the modulation of the NLRP3 inflammasome, will continue to enhance our understanding of neuroinflammation and may pave the way for the development of novel therapeutic interventions.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modulation of neuroinflammation by cysteinyl leukotriene 1 and 2 receptors: implications for cerebral ischemia and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils [mdpi.com]

- 5. HAMI 3379, a CysLT2R antagonist, dose- and time-dependently attenuates brain injury and inhibits microglial inflammation after focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HAMI 3379, a CysLT2 receptor antagonist, attenuates ischemia-like neuronal injury by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Brain-Specific Increase in Leukotriene Signaling Accompanies Chronic Neuroinflammation and Cognitive Impairment in a Model of Gulf War Illness [frontiersin.org]

- 8. Cysteinyl Leukotriene Receptor 2 is Involved in Inflammation and Neuronal Damage by Mediating Microglia M1/M2 Polarization through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CysLT2R Antagonist HAMI 3379 Ameliorates Post-Stroke Depression through NLRP3 Inflammasome/Pyroptosis Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]

- 15. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. bit.bio [bit.bio]

- 18. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

(Rac)-HAMI 3379: A Novel Antagonist of GPR17 for Promoting Oligodendrocyte Differentiation and Myelination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-HAMI 3379 has been identified as a potent antagonist of the G protein-coupled receptor 17 (GPR17), a key negative regulator of oligodendrocyte differentiation. By inhibiting GPR17 signaling, this compound promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes. This technical guide provides a comprehensive overview of the role of this compound in this process, including its mechanism of action, quantitative effects on oligodendrocyte differentiation, detailed experimental protocols for its evaluation, and a visualization of the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutic strategies for demyelinating diseases such as multiple sclerosis.

Introduction

Oligodendrocytes are the myelin-producing cells of the central nervous system (CNS), and their proper function is essential for rapid nerve impulse conduction. Demyelinating diseases are characterized by the loss of myelin, leading to severe neurological deficits. A promising therapeutic strategy for these disorders is to enhance the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

The G protein-coupled receptor 17 (GPR17) has emerged as a critical negative regulator of this differentiation process.[1][2] GPR17 is highly expressed in immature OPCs and its expression decreases as the cells mature.[3] Persistent GPR17 activation can halt oligodendrocyte differentiation, making it an attractive target for therapeutic intervention.[4]

This compound, initially developed as a cysteinyl-leukotriene CysLT2 receptor antagonist, has been repurposed and identified as a potent antagonist of GPR17.[5][6][7] By blocking GPR17, this compound effectively promotes the differentiation of both rodent and human oligodendrocytes, offering a potential avenue for developing remyelination therapies.[5][6]

Mechanism of Action: GPR17 Signaling Pathway

GPR17 is coupled to the inhibitory G protein Gαi/o.[8] Activation of GPR17 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), which are crucial for the expression of myelin-related genes like Myelin Basic Protein (MBP).[8][9]

This compound acts as a competitive antagonist at the GPR17 receptor, blocking the downstream signaling cascade that inhibits oligodendrocyte differentiation. By preventing the decrease in cAMP levels, this compound allows for the activation of PKA and CREB, thereby promoting the expression of genes required for oligodendrocyte maturation and myelination.[5]

Quantitative Data on the Effect of this compound

The pro-differentiating effect of this compound on oligodendrocytes has been quantified in several studies. The following tables summarize key findings.

Table 1: Antagonistic Activity of this compound at the GPR17 Receptor

| Assay Type | Cell Line | Agonist | This compound IC50 | Reference |

| cAMP Accumulation | CHO cells expressing rat GPR17 | MDL29,951 | ~100 nM | [5] |

Table 2: Effect of this compound on Oligodendrocyte Differentiation Markers

| Cell Type | Treatment | Marker | Fold Change/Percentage Increase | Reference |

| Primary Rat Oligodendrocytes | 1 µM this compound for 48-72h | MBP | Significant Increase | [5] |

| Primary Mouse Oligodendrocytes (GPR17+/-) | 1 µM this compound | Branching (Sholl Analysis) | Increased Complexity | [5] |

| Human iPSC-derived Oligodendrocytes | 1 µM this compound | O4+ cells | Efficiently favored differentiation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in oligodendrocyte differentiation.

In Vitro Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation

This protocol describes the culture of primary rat OPCs and their differentiation into mature oligodendrocytes.

Materials:

-

DMEM/F12 medium

-

N1 supplement

-

Bovine Serum Albumin (BSA)

-

Basic fibroblast growth factor (bFGF)

-

Platelet-derived growth factor (PDGF)

-

Triiodothyronine (T3)

-

This compound

-

Poly-D-lysine coated plates/coverslips

Protocol:

-

Isolate OPCs from the cortices of P1-P2 Sprague Dawley rat pups.

-